molecular formula C23H27NO3 B4889484 cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4889484
M. Wt: 365.5 g/mol
InChI Key: HNIZAJYNHIDENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CQHC and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of CQHC is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CQHC has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CQHC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. CQHC has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have neuroprotective effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using CQHC in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and side effects, which needs to be further studied.

Future Directions

There are several future directions for the study of CQHC. One direction is the investigation of its potential as a treatment for Alzheimer's disease. Another direction is the study of its toxicity and side effects to determine its safety for human use. Further studies can also be conducted to explore its potential as a therapeutic agent for other diseases such as arthritis, diabetes, and cardiovascular diseases.
Conclusion
Cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It can be synthesized using various methods and has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. CQHC has also been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Further studies are needed to explore its safety and efficacy for human use and to investigate its potential as a therapeutic agent for other diseases.

Synthesis Methods

CQHC can be synthesized using various methods. One of the most common methods is the one-pot three-component reaction of cyclohexanone, aniline, and benzaldehyde. This reaction produces CQHC in good yield and purity. Other methods include the use of microwave irradiation, ultrasound-assisted synthesis, and solid-phase synthesis.

Scientific Research Applications

CQHC has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. CQHC has also been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

cyclohexyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-15-20(23(26)27-17-11-6-3-7-12-17)21(16-9-4-2-5-10-16)22-18(24-15)13-8-14-19(22)25/h2,4-5,9-10,17,21,24H,3,6-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIZAJYNHIDENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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